molecular formula C18H11F3N2O3 B1679430 N-(4-(trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide CAS No. 714971-87-6

N-(4-(trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No. B1679430
CAS RN: 714971-87-6
M. Wt: 360.3 g/mol
InChI Key: GSGDLBUOSWGZER-UHFFFAOYSA-N
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Description

Ro0711401 is a mGlu1 receptor agonist.

Scientific Research Applications

1. Synthesis and Derivative Formation

  • The direct substitution of 9H-xanthen-9-ol with nucleophilic reagents like thiazoles and triazoles, catalyzed by ferric hydrogensulfate, leads to the formation of heterocycle- and aromatic-N-substituted xanthene derivatives (Eshghi et al., 2012).

2. Molecular Enhancers and Protecting Groups

  • Novel S-Xanthenyl Protecting Groups for Cysteine have applications in peptide synthesis, where they can be introduced onto sulfhydryl functions and removed by acid in the presence of silane or thiol scavengers (Han & Bárány, 1997).

3. Pharmacological Tool Development

  • Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides have been synthesized as pharmacological tools for studying the physiological roles mediated by mGlu1 receptors (Vieira et al., 2009).

4. Synthesis of Macrolides

  • Oxazoles have been used as masked forms of activated carboxylic acids, aiding in the synthesis of macrolides such as recifeiolide and curvularin (Wasserman et al., 1981).

5. Xanthine Oxidase Inhibitors

  • Certain derivatives have shown promise as xanthine oxidase inhibitors, which is significant in the context of purine catabolism (Muzychka et al., 2020).

6. Antitumor Applications

  • Some derivatives have been synthesized as potential antitumor agents and have shown promising in vitro antiproliferative activity against various tumor cell lines (Motavallizadeh et al., 2014).

7. Polymer Synthesis

  • Novel magnetic polyamide/Fe3O4 nanocomposites containing pendent 9H-xanthene have been synthesized, exhibiting superparamagnetic properties and enhanced thermal stability (Moghanian et al., 2015).

8. Development of Optically Transparent Polyamides

  • The synthesis of new polyamides with xanthene units and methyl pendantgroups from 9,9-Bis[4-(4-carboxyphenoxy)-3-methylphenyl]xanthene resulted in materials with high thermal stability, transparency, and mechanical strength. These polyamides are soluble in polar aprotic solvents and can be used to create strong, flexible films (Guo et al., 2015).

9. Energetics and Reactivity Studies

  • Computational studies have been conducted on xanthene derivatives to understand their energetics and reactivity. These studies provide insights into the molecular structures and electronic properties of these compounds (Freitas et al., 2013).

10. Chiroptical Properties and Chiral Recognition

  • Studies on optically active polyacrylamides bearing an oxazoline pendant have revealed the influence of stereoregularity on chiroptical properties and chiral recognition, which is significant for applications in asymmetric synthesis and molecular recognition (Lu et al., 2010).

11. Low-Dielectric-Constant Fluorinated Polyimides

  • Fluorinated polyimides based on 9,9-bis[4-(4-amino-2-trifluoromethyl-phenoxy)phenyl]xanthene have been developed. These polyimides have low moisture absorption, low dielectric constant, and high thermal stability, making them suitable for applications in the electronics industry (Sheng et al., 2011).

properties

IUPAC Name

N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O3/c19-18(20,21)14-9-25-17(22-14)23-16(24)15-10-5-1-3-7-12(10)26-13-8-4-2-6-11(13)15/h1-9,15H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGDLBUOSWGZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CO4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide
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